molecular formula C18H22N2O4 B11067785 Ethyl 4-acetyl-9-ethyl-2-methyl-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate

Ethyl 4-acetyl-9-ethyl-2-methyl-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11067785
M. Wt: 330.4 g/mol
InChI Key: MFXGGICQVJKSEB-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-9-ethyl-2-methyl-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the class of furoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused furoquinoxaline ring system, makes it an interesting subject for chemical research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-acetyl-9-ethyl-2-methyl-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine derivative with a suitable diketone under acidic conditions.

    Furo Ring Formation:

    Esterification: The carboxylate group is introduced via esterification reactions, typically using ethanol and acid catalysts.

    Acetylation and Alkylation: The final steps involve acetylation and alkylation to introduce the acetyl and ethyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-9-ethyl-2-methyl-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional carbonyl groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Ethyl 4-acetyl-9-ethyl-2-methyl-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-acetyl-9-ethyl-2-methyl-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 4-acetyl-9-ethyl-2-methyl-3a,9a-dihydrofuro[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C18H22N2O4/c1-5-19-13-9-7-8-10-14(13)20(12(4)21)16-15(18(22)23-6-2)11(3)24-17(16)19/h7-10,16-17H,5-6H2,1-4H3

InChI Key

MFXGGICQVJKSEB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2C(C(=C(O2)C)C(=O)OCC)N(C3=CC=CC=C31)C(=O)C

Origin of Product

United States

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